3-Amino-5-chloropyridine-4-thiol
Description
3-Amino-5-chloropyridine-4-thiol (C₅H₄ClN₂S) is a heterocyclic compound featuring a pyridine core substituted with an amino group at position 3, a chlorine atom at position 5, and a thiol (-SH) group at position 3. This unique arrangement of functional groups confers distinct electronic, steric, and reactive properties, making it a candidate for applications in medicinal chemistry, materials science, and catalysis. The amino group enhances nucleophilicity and hydrogen-bonding capacity, while the thiol group contributes to redox activity and metal coordination. The chlorine atom introduces steric bulk and electron-withdrawing effects, influencing reactivity and solubility.
Properties
Molecular Formula |
C5H5ClN2S |
|---|---|
Molecular Weight |
160.63 g/mol |
IUPAC Name |
3-amino-5-chloro-1H-pyridine-4-thione |
InChI |
InChI=1S/C5H5ClN2S/c6-3-1-8-2-4(7)5(3)9/h1-2H,7H2,(H,8,9) |
InChI Key |
JTTCBSBNWRXGKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=S)C(=CN1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloropyridine-4-thiol typically involves the chlorination of pyridine derivatives followed by amination and thiolation reactions. One common method starts with 3,5-dichloropyridine, which undergoes nucleophilic substitution with ammonia to introduce the amino group. The resulting 3-Amino-5-chloropyridine is then treated with thiolating agents to introduce the thiol group at the 4-position .
Industrial Production Methods: Industrial production of 3-Amino-5-chloropyridine-4-thiol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yielding reaction conditions to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-chloropyridine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Nucleophiles like sodium azide, thiols, or amines under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 3-Amino-5-chloropyridine-4-thiol is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins .
Medicine: Its unique structure allows for the design of molecules with high specificity and potency .
Industry: In the industrial sector, 3-Amino-5-chloropyridine-4-thiol is used in the synthesis of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Amino-5-chloropyridine-4-thiol involves its interaction with molecular targets through covalent bonding. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to inhibition or modification of enzyme activity. This covalent modification can alter the protein’s function, making it a valuable tool in drug design and biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 3-Amino-5-chloropyridine-4-thiol with three structurally related compounds, focusing on molecular features, reactivity, and applications.
Table 1: Structural and Functional Group Comparison
Reactivity and Electronic Effects
- 3-Amino-5-chloropyridine-4-thiol: The amino group donates electrons to the pyridine ring, increasing nucleophilicity at the thiol position. The chlorine atom withdraws electrons, creating a polarized structure that enhances susceptibility to electrophilic substitution at C2 or C6 .
- 3-Chloro-N-phenyl-phthalimide : The electron-withdrawing phthalimide ring stabilizes the chlorine atom, making it less reactive toward nucleophilic displacement compared to pyridine-based chlorides. This inertness is advantageous in polymer synthesis .
- Hexahydroquinoline derivatives []: The fused hexahydroquinoline system introduces steric hindrance, reducing reactivity at the pyridine core. The carbonitrile group (-CN) enhances electrophilicity, favoring nucleophilic additions.
- Pyrimidine-pyridine hybrid [] : The trifluoromethyl (-CF₃) group strongly withdraws electrons, decreasing the pyridine ring’s basicity. The thiol group on pyrimidine exhibits higher acidity (pKa ~8–10) compared to pyridine-thiols due to conjugation with the pyrimidine ring .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
